Cyclostellettamine derivative
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclostellettamine derivatives are a class of alkaloids originally isolated from marine sponges, particularly from the genus Pachychalina . These compounds have garnered significant interest due to their diverse biological activities, including antimicrobial, antimycobacterial, and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclostellettamine derivatives can be synthesized through various methods. One common approach involves the total synthesis of these compounds from simpler organic molecules. The synthesis typically involves multiple steps, including the formation of pyridinium moieties and the coupling of these moieties to form the final dimeric structure . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the desired product .
Industrial Production Methods
While the industrial production of cyclostellettamine derivatives is not as well-documented as their laboratory synthesis, it is likely that similar synthetic routes are employed on a larger scale. The scalability of these methods would depend on the availability of starting materials and the efficiency of the synthetic process .
Chemical Reactions Analysis
Types of Reactions
Cyclostellettamine derivatives undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups present in the cyclostellettamine structure.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common in the modification of cyclostellettamine derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of cyclostellettamine derivatives include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride) . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of cyclostellettamine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Cyclostellettamine derivatives have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of cyclostellettamine derivatives involves their interaction with cellular membranes and proteins. These compounds are believed to disrupt membrane integrity and inhibit essential enzymes, leading to cell death . The specific molecular targets and pathways involved in these effects are still under investigation, but it is thought that the distance between the two pyridinium moieties plays a crucial role in their activity .
Comparison with Similar Compounds
Cyclostellettamine derivatives can be compared to other alkaloids with similar structures and biological activities. Some similar compounds include:
Halitoxins: These are structurally related oligomeric and polymeric alkaloids that also exhibit potent biological activities.
Ingenamines: Another class of alkaloids with similar antimicrobial and cytotoxic properties.
Cyclostellettamine derivatives are unique due to their specific dimeric structure and the presence of pyridinium moieties, which contribute to their distinct biological activities .
Properties
Molecular Formula |
C40H58F6N2O4 |
---|---|
Molecular Weight |
744.9 g/mol |
IUPAC Name |
1,18-diazoniatricyclo[31.3.1.114,18]octatriaconta-1(36),14(38),15,17,25,33(37),34-heptaene;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C36H58N2.2C2HF3O2/c1-2-5-9-13-17-21-29-37-31-24-28-36(34-37)26-20-16-12-8-4-6-10-14-18-22-30-38-32-23-27-35(33-38)25-19-15-11-7-3-1;2*3-2(4,5)1(6)7/h1-2,23-24,27-28,31-34H,3-22,25-26,29-30H2;2*(H,6,7)/q+2;;/p-2 |
InChI Key |
LUAUOMZCZVKFMM-UHFFFAOYSA-L |
Canonical SMILES |
C1CCCCCC[N+]2=CC=CC(=C2)CCCCCCC=CCCCCCC[N+]3=CC=CC(=C3)CCCCC1.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.